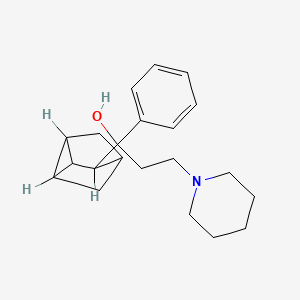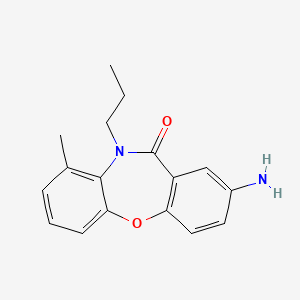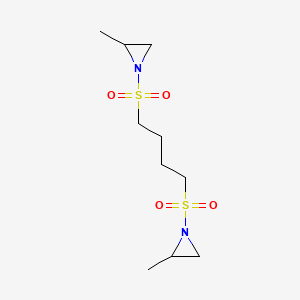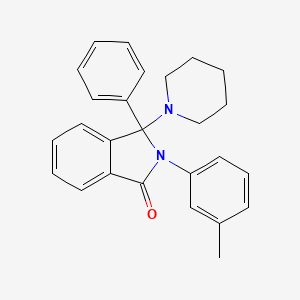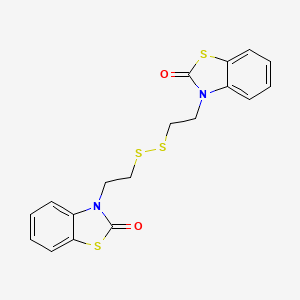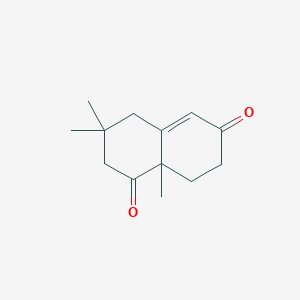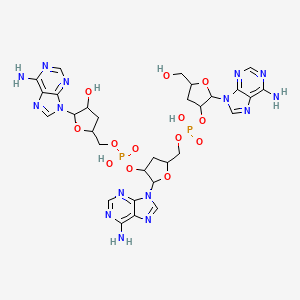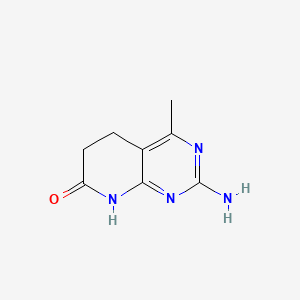
2-Amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one (LE1X0BX5NX) is a heterocyclic organic compound It is characterized by a pyrido-pyrimidine core structure, which is a fused ring system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-aminopyridine and ethyl acetoacetate.
Cyclization Reaction: The key step involves a cyclization reaction where the starting materials undergo condensation to form the pyrido-pyrimidine core. This reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents such as ethanol or tetrahydrofuran.
Substitution: Electrophiles like alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with various functional groups attached to the amino group.
Scientific Research Applications
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Industry: It is explored for its potential use in the synthesis of advanced polymers and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By affecting these molecular targets, the compound can alter various biological pathways, leading to its observed pharmacological effects. This includes the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methylpyrimidine: Shares a similar core structure but lacks the fused pyrido ring.
4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one: Similar structure but without the amino group.
Uniqueness
2-amino-4-methyl-5,8-dihydropyrido(2,3-d)pyrimidin-7(6H)-one is unique due to its specific combination of functional groups and fused ring system, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as discussed above.
Properties
CAS No. |
829-13-0 |
|---|---|
Molecular Formula |
C8H10N4O |
Molecular Weight |
178.19 g/mol |
IUPAC Name |
2-amino-4-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O/c1-4-5-2-3-6(13)11-7(5)12-8(9)10-4/h2-3H2,1H3,(H3,9,10,11,12,13) |
InChI Key |
BKSIDUKMFWCHDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(=O)NC2=NC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


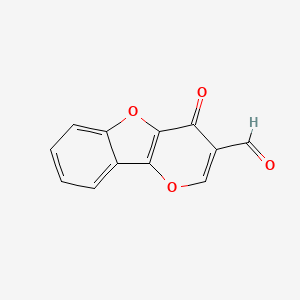
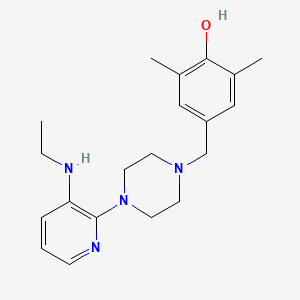
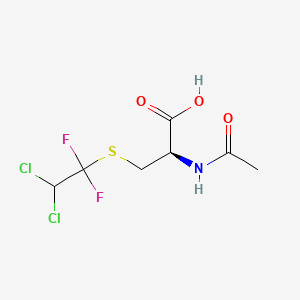

![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
